Cas no 2247103-72-4 (4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride)

4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
- EN300-6493344
- 2247103-72-4
- 4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
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- Inchi: 1S/C9H11FO5S/c1-13-6-15-8-5-7(14-2)3-4-9(8)16(10,11)12/h3-5H,6H2,1-2H3
- InChI Key: UBASNXHOSLUUBJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1OCOC)OC)(=O)(=O)F
Computed Properties
- Exact Mass: 250.03112278g/mol
- Monoisotopic Mass: 250.03112278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 70.2Ų
4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493344-1.0g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 1g |
$1157.0 | 2023-05-31 | ||
Enamine | EN300-6493344-10.0g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-6493344-0.25g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 0.25g |
$1065.0 | 2023-05-31 | ||
Enamine | EN300-6493344-5.0g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-6493344-0.1g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 0.1g |
$1019.0 | 2023-05-31 | ||
Enamine | EN300-6493344-0.5g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 0.5g |
$1111.0 | 2023-05-31 | ||
Enamine | EN300-6493344-2.5g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 2.5g |
$2268.0 | 2023-05-31 | ||
Enamine | EN300-6493344-0.05g |
4-methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247103-72-4 | 0.05g |
$972.0 | 2023-05-31 |
4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Additional information on 4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
Recent Advances in the Application of 4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl Fluoride (CAS: 2247103-72-4) in Chemical Biology and Drug Discovery
4-Methoxy-2-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS: 2247103-72-4) has emerged as a critical chemical probe and synthetic intermediate in the field of chemical biology and drug discovery. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile, particularly in covalent modification strategies targeting serine hydrolases and other nucleophilic residues in proteins. Recent studies have highlighted its utility in activity-based protein profiling (ABPP), enabling the identification and characterization of enzyme function in complex biological systems.
The compound's mechanism of action involves selective reaction with active-site serine residues, forming stable sulfonate esters. This property has been exploited in the development of covalent inhibitors for various therapeutic targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated its effectiveness in creating irreversible inhibitors of fatty acid amide hydrolase (FAAH), showing improved selectivity compared to traditional sulfonate-based probes. The structural features of the methoxymethoxy group at the ortho position contribute to enhanced membrane permeability and target engagement.
Recent synthetic improvements have focused on optimizing the preparation of 2247103-72-4 to achieve higher yields and purity. A novel continuous flow chemistry approach reported in Organic Process Research & Development (2024) has reduced the reaction time from 12 hours to under 30 minutes while maintaining excellent selectivity. This advancement is particularly important for scaling up production to meet the growing demand in chemical biology applications.
In proteomics research, 2247103-72-4 has shown promise as a complementary tool to existing sulfonyl fluoride probes. A comparative study published in ACS Chemical Biology revealed its ability to label distinct subsets of serine hydrolases compared to fluorophosphonate-based probes, suggesting potential for mapping previously inaccessible regions of the serine hydrolase family. The compound's moderate reactivity profile makes it particularly useful for studying transient enzyme-substrate interactions.
The application of this compound has extended to targeted protein degradation strategies. Researchers have successfully incorporated 2247103-72-4 into proteolysis-targeting chimeras (PROTACs), where its sulfonyl fluoride moiety serves as a warhead for target protein binding. This approach, detailed in a recent Nature Chemical Biology publication, has shown efficacy in degrading previously "undruggable" targets in oncology.
Safety and handling considerations for 2247103-72-4 have been thoroughly characterized in recent toxicological studies. While the compound exhibits moderate reactivity, proper personal protective equipment (PPE) including nitrile gloves and eye protection is recommended when handling. Stability studies indicate that the compound remains stable for at least 12 months when stored under argon at -20°C, making it practical for long-term research applications.
Future research directions for this compound class include the development of more selective derivatives through structure-activity relationship (SAR) studies, as well as applications in live-cell imaging and diagnostic probe development. The unique properties of 2247103-72-4 position it as a valuable tool for advancing our understanding of protein function and facilitating drug discovery efforts across multiple therapeutic areas.
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